molecular formula C17H20N2O3S B2720051 4-(N,4-dimethylphenylsulfonamido)-N,N-dimethylbenzamide CAS No. 331430-35-4

4-(N,4-dimethylphenylsulfonamido)-N,N-dimethylbenzamide

Cat. No.: B2720051
CAS No.: 331430-35-4
M. Wt: 332.42
InChI Key: JCOWJOWHBDUSLH-UHFFFAOYSA-N
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Description

4-(N,4-dimethylphenylsulfonamido)-N,N-dimethylbenzamide is a chemical compound with a unique structure that makes it valuable in various scientific research fields. Its applications span across pharmaceuticals, materials science, and organic synthesis, driving innovation and discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N,4-dimethylphenylsulfonamido)-N,N-dimethylbenzamide typically involves the reaction of N,N-dimethyl-4-aminobenzamide with 4-methylbenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to ensure efficiency and consistency .

Chemical Reactions Analysis

Types of Reactions

4-(N,4-dimethylphenylsulfonamido)-N,N-dimethylbenzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Common substitution reactions include nucleophilic aromatic substitution, where nucleophiles replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: The major products include sulfonic acids and their derivatives.

    Reduction: The major products are amines and alcohols.

    Substitution: The major products are substituted benzamides.

Scientific Research Applications

4-(N,4-dimethylphenylsulfonamido)-N,N-dimethylbenzamide is used in diverse scientific research applications:

    Chemistry: It serves as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is used in the study of enzyme inhibition and protein interactions.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules

Mechanism of Action

The mechanism of action of 4-(N,4-dimethylphenylsulfonamido)-N,N-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The pathways involved include inhibition of enzyme activity and modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • **N,N-dimethyl-4-[(4-methylphenyl)amino]methyl]aniline
  • N,N-dimethyl-4-(2-pyrrolidinyl)aniline
  • N,N-dimethyl-4-[(p-tolylimino)methyl]aniline

Uniqueness

4-(N,4-dimethylphenylsulfonamido)-N,N-dimethylbenzamide stands out due to its unique sulfonylamino group, which imparts distinct chemical and biological properties. This makes it more versatile in various applications compared to its similar counterparts .

Properties

IUPAC Name

N,N-dimethyl-4-[methyl-(4-methylphenyl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c1-13-5-11-16(12-6-13)23(21,22)19(4)15-9-7-14(8-10-15)17(20)18(2)3/h5-12H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCOWJOWHBDUSLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=C(C=C2)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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